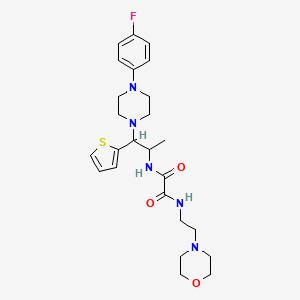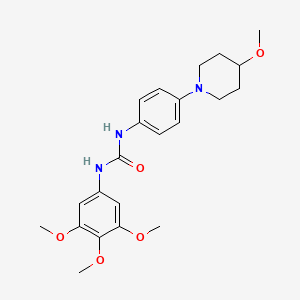
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been found to exhibit a selective affinity for dopamine D2 receptors and has been used as a tool to investigate the role of dopamine in various neurological disorders. In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. In medicinal chemistry, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. This compound has been found to exhibit a selective affinity for dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. By modulating dopamine signaling, this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the binding of dopamine to D2 receptors with high selectivity, suggesting that it may be a useful tool for investigating the role of dopamine in various neurological disorders. In vivo studies have shown that this compound can increase locomotor activity in rats, indicating that it may have potential as a therapeutic agent for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its high selectivity for dopamine D2 receptors, which allows for the investigation of the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of this compound in animal studies may raise ethical concerns, as it may cause adverse effects on animal behavior.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea. One area of focus could be the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of focus could be the investigation of the potential therapeutic applications of this compound for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves the reaction of 1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one with 3,4,5-trimethoxybenzoyl isocyanate in the presence of triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-27-18-9-11-25(12-10-18)17-7-5-15(6-8-17)23-22(26)24-16-13-19(28-2)21(30-4)20(14-16)29-3/h5-8,13-14,18H,9-12H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZYZCJEWLUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2902670.png)
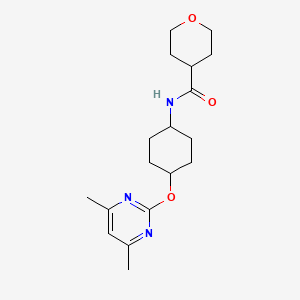

![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)
![1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2902679.png)
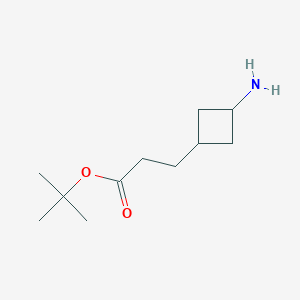
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
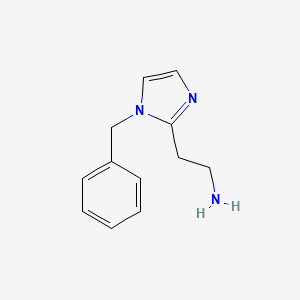
![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)
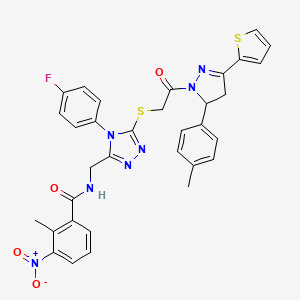
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2902689.png)
![6-[[[3-[(2,4-dichlorophenyl)methoxy]benzoyl]amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2902690.png)
